molecular formula C11H10ClNO2 B1347667 2-Chloro-6-methoxyquinoline-3-methanol CAS No. 92172-83-3

2-Chloro-6-methoxyquinoline-3-methanol

Cat. No. B1347667
CAS RN: 92172-83-3
M. Wt: 223.65 g/mol
InChI Key: AKKPSGFLKITYGV-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxyquinoline-3-methanol, also known as 2-CQM, is a synthetic quinoline-based compound that has been studied extensively for its potential applications in scientific research. 2-CQM is a derivative of quinoline and has a unique chemical structure that is composed of two chlorine atoms and a hydroxy group. The compound is known to exhibit a wide range of biological activities and has been investigated for its potential to act as an anti-inflammatory, anti-fungal and anti-cancer agent.

Scientific Research Applications

2-Chloro-6-methoxyquinoline-3-methanol: A Comprehensive Analysis of Scientific Research Applications

Organic Synthesis: 2-Chloro-6-methoxyquinoline-3-methanol serves as a raw material in organic synthesis, particularly in the production of various chemical intermediates. It is utilized in the synthesis of paints, plastics, synthetic resins, and dyes, contributing to the development of these materials with specific desired properties .

Perfume and Flavoring Manufacture: This compound is also employed in the manufacture of perfumes and flavorings. Its chemical structure allows it to be used as a solvent or an intermediate that imparts or enhances aromatic qualities in these products .

Fluorescent Probes: In scientific research, 2-Chloro-6-methoxyquinoline-3-methanol is used to prepare fluorescent probes like 2-chloro-6-methoxy-3-phenyl hydrazone quinoline (Cl-MPHQ). These probes are essential in experiments that require the detection and measurement of various substances through fluorescence .

Mechanism of Action

Target of Action

This compound is a unique chemical provided to early discovery researchers

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-6-methoxyquinoline-3-methanol are currently unknown . As a unique chemical, it may have potential effects on various biochemical pathways, but these effects and their downstream consequences require further investigation.

properties

IUPAC Name

(2-chloro-6-methoxyquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-15-9-2-3-10-7(5-9)4-8(6-14)11(12)13-10/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKPSGFLKITYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357713
Record name 2-Chloro-6-methoxyquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxyquinoline-3-methanol

CAS RN

92172-83-3
Record name 2-Chloro-6-methoxyquinoline-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the mixture of 2-chloro-6-methoxy-3-quinolinecarbaldehyde (3.1 g, 14 mmol) and methanol (10 ml), sodium borohydride (530 mg, 14 mmol) was added at 0° C. (an outer temperature), and the obtained reaction mixture was stirred at the same temperature for 30 minutes. Acetone was added to the reaction mixture at the same temperature, followed by the addition of water and ethyl acetate at the same temperature. The organic layer was separated and washed with saturated saline. The solvents were evaporated under reduced pressure from the organic layer, and then the obtained residue was purified with silica gel column chromatography (heptane:ethyl acetate=1:1), thereby obtaining the entitled compound (3.0 g, 98%).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
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Quantity
0 (± 1) mol
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Reaction Step Three
Yield
98%

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